molecular formula C10H13NO5S B7814953 3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid

3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid

Cat. No.: B7814953
M. Wt: 259.28 g/mol
InChI Key: KXCRRPSHDVWRMU-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid is a chemical compound that belongs to the class of sulfonamides It features a sulfamoyl group attached to a propanoic acid backbone, with a methoxyphenyl substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-methoxybenzenamine (3-methoxyaniline) and propanoic acid chloride.

  • Sulfamoylation: The 3-methoxybenzenamine is treated with chlorosulfonic acid to introduce the sulfamoyl group, forming this compound.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: The sulfamoyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides and other substituted sulfonamides.

Scientific Research Applications

3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfamoyl group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various physiological processes.

Comparison with Similar Compounds

3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid can be compared with other similar compounds, such as:

  • 3-(4-Methoxyphenyl)sulfamoyl]propanoic acid: Similar structure but with a different position of the methoxy group.

  • 3-(3-Hydroxyphenyl)sulfamoyl]propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

These compounds share similarities in their chemical structure but differ in their biological activities and applications.

Properties

IUPAC Name

3-[(3-methoxyphenyl)sulfamoyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-16-9-4-2-3-8(7-9)11-17(14,15)6-5-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCRRPSHDVWRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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